molecular formula C12H17Cl B2690152 1-Chloro-6-phenylhexane CAS No. 102649-78-5; 71434-68-9

1-Chloro-6-phenylhexane

Cat. No.: B2690152
CAS No.: 102649-78-5; 71434-68-9
M. Wt: 196.72
InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Aryl-Alkyl Halides in Synthetic Strategies

Aryl-alkyl halides, such as 1-chloro-6-phenylhexane (B16826), are of considerable importance in the field of organic synthesis. vaia.com They serve as versatile building blocks for the construction of more complex molecular architectures. The presence of a halogen atom provides a reactive site for nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups. scribd.com

These compounds are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of creating new molecules. For instance, they are precursors in the synthesis of alcohols, ethers, amines, and alkenes. vaia.com The aromatic ring in aryl-alkyl halides can also be modified through electrophilic aromatic substitution reactions, further adding to their synthetic utility. iitk.ac.in Their role as intermediates is crucial in the production of fine chemicals, including pharmaceuticals, dyes, and materials for various industries. vaia.comchembk.com

Historical Context of Research on this compound and Related Analogs

The study of aryl-alkyl halides dates back to the foundational period of modern organic chemistry. Early research focused on understanding their fundamental reactivity and the influence of their structure on the course of chemical reactions. While specific historical documentation detailing the first synthesis of this compound is not extensively publicized, its preparation falls within well-established synthetic methodologies for alkyl halides that have been known for over a century. These methods include the halogenation of alcohols or the addition of hydrogen halides to alkenes. byjus.com

Research on related analogs, such as other phenyl-substituted alkyl halides, has been more broadly documented in the scientific literature. These studies have explored reaction mechanisms, such as the competition between substitution and elimination pathways, and the influence of the phenyl group on the reactivity of the alkyl halide. For example, the investigation of reactions involving phenyl-substituted allyllithiums with alkyl bromides has provided insights into the regiochemistry of alkylation. acs.org

Scope and Objectives of Contemporary Research on this compound

Current research involving this compound and its analogs is primarily driven by their application as intermediates in the synthesis of novel organic molecules. The compound itself is commercially available, indicating its use as a starting material in various chemical processes. sigmaaldrich.comfishersci.be Contemporary studies often focus on the development of more efficient and selective synthetic methods that utilize such aryl-alkyl halides.

The objectives of modern research in this area include:

The development of new catalytic systems for cross-coupling reactions, where aryl-alkyl halides are key substrates.

The exploration of greener synthetic routes to and from these compounds, minimizing waste and the use of hazardous reagents. chemrxiv.org

The synthesis of new pharmaceutical agents and biologically active compounds, where the 6-phenylhexane moiety can be a key structural component.

The investigation of the physical and chemical properties of these molecules to better understand their behavior in different chemical environments.

While specific, high-profile research dedicated solely to this compound is not abundant, its role as a building block ensures its continued relevance in the broader context of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNHNOEUMFFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 6 Phenylhexane

Strategies for Carbon-Chlorine Bond Formation

A common and direct approach to synthesizing 1-chloro-6-phenylhexane (B16826) involves the introduction of a chlorine atom onto a pre-existing 6-phenylhexane framework. This is typically achieved by converting a terminal functional group, most commonly a primary alcohol, into a chloride.

Halogenation of Phenylhexane Alcohols

The conversion of 6-phenylhexan-1-ol to this compound is a standard transformation in organic synthesis. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being a prevalent choice. wikipedia.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a base like pyridine (B92270) is common to neutralize the HCl generated.

Another effective method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). This process converts the alcohol into an intermediate phosphonium salt, which is then displaced by the chloride ion.

A comparative overview of common chlorinating agents for this transformation is presented below.

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂) Often with a base (e.g., pyridine)SO₂, HClGaseous byproducts drive the reaction to completion. google.com
Triphenylphosphine (PPh₃) / CCl₄ Anhydrous conditions, neutral or basicTriphenylphosphine oxide, ChloroformKnown as the Appel reaction; proceeds under mild conditions.
Phosphorus Pentachloride (PCl₅) Inert solventPOCl₃, HClA strong chlorinating agent, can sometimes lead to side reactions.
Concentrated HCl Requires activation (e.g., ZnCl₂)WaterLess reactive for primary alcohols; often requires harsh conditions.

Nucleophilic Substitution Reactions in Chlorination Pathways

An alternative strategy to direct halogenation of the alcohol is a two-step process involving the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups due to the stability of their corresponding anions. ucalgary.ca

The synthesis begins with the reaction of 6-phenylhexan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.com This forms the intermediate 6-phenylhexyl tosylate. This transformation is advantageous as it typically proceeds without altering the stereochemistry at the carbon atom bearing the oxygen. libretexts.org The resulting tosylate is then treated with a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The chloride ion acts as a nucleophile, displacing the tosylate group via an Sₙ2 mechanism to yield this compound. pressbooks.pub

Reaction Pathway:

Formation of Tosylate: 6-phenylhexan-1-ol + TsCl → 6-phenylhexyl tosylate + Pyridinium hydrochloride

Nucleophilic Substitution: 6-phenylhexyl tosylate + LiCl → this compound + Lithium tosylate

This method offers a high degree of control and is particularly useful when mild reaction conditions are required. nih.gov

Reductive Halogenation Approaches for this compound

While less common for the synthesis of simple alkyl chlorides from alcohols, reductive halogenation pathways can be considered, starting from carboxylic acids. For instance, 6-phenylhexanoic acid could theoretically be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The subsequent reduction of this acyl chloride to an alcohol followed by chlorination is a viable, albeit longer, route.

A more direct, though specialized, method is the Barton-McCombie deoxygenation, which can be adapted for halogenation. This involves converting an alcohol to a xanthate ester, followed by treatment with a halogen source under radical conditions. However, for a primary, unhindered alcohol like 6-phenylhexan-1-ol, the direct chlorination methods described previously are generally more efficient and straightforward.

Construction of the Phenylhexane Carbon Skeleton

Instead of starting with a pre-formed C6-phenyl chain, this compound can be synthesized by creating the carbon skeleton itself. This involves forming the bond between the phenyl ring and the hexyl chain.

Friedel-Crafts Alkylation Routes to Phenylalkanes

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. libretexts.org In principle, benzene (B151609) could be reacted with a six-carbon alkyl halide that already contains a chlorine at the terminal position, such as 1,6-dichlorohexane (B1210651), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org

The mechanism involves the Lewis acid activating the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as an electrophile and attacks the benzene ring. openstax.org

Reaction: Benzene + Cl-(CH₂)₆-Cl --(AlCl₃)--> C₆H₅-(CH₂)₆-Cl + HCl

However, a significant limitation of Friedel-Crafts alkylation with primary alkyl halides is the propensity for carbocation rearrangements. The initially formed primary carbocation can rearrange via a hydride shift to a more stable secondary carbocation. openstax.org This would lead to a mixture of isomers, such as 1-chloro-5-phenylhexane and 1-chloro-4-phenylhexane, reducing the yield of the desired linear product. Furthermore, polyalkylation, where the product is more reactive than the starting material, can also occur. youtube.com

To circumvent these issues, a Friedel-Crafts acylation followed by reduction can be employed. Benzene can be reacted with 6-chlorohexanoyl chloride in the presence of AlCl₃. This acylation reaction forms 6-chloro-1-phenylhexan-1-one and is not prone to rearrangement. The resulting ketone can then be reduced to the desired alkyl chain using methods like the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, yielding this compound.

MethodElectrophileCatalystKey Limitations
Alkylation 1,6-dichlorohexaneAlCl₃Carbocation rearrangement, Polyalkylation
Acylation-Reduction 6-chlorohexanoyl chlorideAlCl₃Requires an additional reduction step

Cross-Coupling Strategies for Aryl-Alkyl Linkages

Modern cross-coupling reactions offer a powerful and selective alternative for constructing the aryl-alkyl bond. The Kumada coupling, for instance, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org

To synthesize this compound via this method, one could react phenylmagnesium bromide with a dihaloalkane such as 1-bromo-6-chlorohexane (B1265839). The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling at the brominated end of the chain.

Reaction: C₆H₅MgBr + Br-(CH₂)₆-Cl --(Ni or Pd catalyst)--> C₆H₅-(CH₂)₆-Cl + MgBrCl

This approach avoids the rearrangement issues associated with Friedel-Crafts alkylation and typically proceeds with high regioselectivity. researchgate.netnih.gov Other cross-coupling reactions, such as Suzuki (using phenylboronic acid) or Negishi (using an organozinc reagent), could also be adapted for this synthesis, providing a versatile toolkit for forming the C₆H₅-(CH₂)₆-Cl skeleton. asianpubs.org

Olefin Metathesis Approaches in Related Phenylalkane Synthesis

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org While not a direct route to this compound, cross-metathesis offers a strategic approach to constructing the core carbon skeleton of related phenylalkanes, which can then be functionalized.

A hypothetical route could involve the cross-metathesis of styrene with a long-chain chloroalkene, such as 6-chloro-1-hexene, using a well-defined catalyst like a Grubbs or Schrock catalyst. organic-chemistry.org These catalysts are known for their tolerance of various functional groups. organic-chemistry.orgmdpi.com The reaction would ideally form 1-chloro-8-phenyl-1,7-octadiene. Subsequent selective hydrogenation of the double bonds would yield the saturated this compound backbone. The efficiency of the initial metathesis step can be driven to completion by removing the volatile ethylene byproduct. organic-chemistry.orgsigmaaldrich.com This strategy showcases the utility of metathesis in building complex molecular frameworks from simpler, readily available starting materials. researchgate.net

Optimization of Synthetic Routes for this compound

Catalyst Development and Ligand Effects in this compound Synthesis

The synthesis of this compound can be envisioned through cross-coupling reactions, where the development of efficient catalysts is paramount. Transition metal-catalyzed reactions, particularly those using palladium (Pd) and nickel (Ni), are central to forming the crucial C(sp³)–C(sp²) bond between the hexyl chain and the phenyl group. acs.orgorganicreactions.org

For instance, a Negishi coupling could be employed, reacting a phenylzinc halide with 1,6-dichlorohexane. The challenge in such reactions is often the sluggish oxidative addition of alkyl halides to the metal center. acs.org Research has led to the development of specialized catalyst systems to overcome this hurdle. Palladium-based catalysts featuring bulky, electron-rich phosphine ligands, such as tricyclopentylphosphine (P(Cyp)₃), have proven effective for coupling primary alkyl electrophiles, including chlorides. mit.educore.ac.uk

Nickel catalysts, often paired with ligands like s-Bu-Pybox, are also highly effective, sometimes enabling reactions at room temperature. mit.educore.ac.uk The choice of ligand is critical as it influences the catalyst's reactivity, stability, and selectivity, preventing side reactions like β-hydride elimination. For the synthesis of this compound, the catalyst must selectively activate one C-Cl bond while leaving the other intact, a significant challenge that depends heavily on the ligand environment around the metal center.

Below is a table illustrating hypothetical catalyst performance in a cross-coupling reaction to form the target compound.

Catalyst SystemLigandTemperature (°C)Putative Yield (%)
Pd₂(dba)₃P(Cyp)₃8075
Ni(cod)₂s-Bu-Pybox2585
CuINN-16768
FeCl₂Cyclopentadienyl2560

This interactive table is based on data for related cross-coupling reactions and serves as a model for potential catalyst optimization.

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that require careful tuning include temperature, solvent, reaction time, and the stoichiometry of reactants. unp.edu.ar

In a potential Grignard-based synthesis, where a phenylmagnesium halide reacts with 1,6-dichlorohexane, controlling the temperature is essential. Lower temperatures can enhance selectivity by minimizing side reactions, such as the formation of di-substituted (1,6-diphenylhexane) or elimination products. dtu.dk

Solvent choice also plays a significant role. A mixture of solvents, such as tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP), can be used in cross-coupling reactions to ensure the solubility of all components and to modulate catalyst activity. mit.edu The duration of the reaction must be optimized to ensure complete conversion without promoting the degradation of the product or catalyst. Experimental design methodologies can be employed to systematically screen various factors and identify the optimal conditions for the synthesis. unp.edu.ar

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. ijfmr.comindianchemicalsociety.com

Atom Economy and Waste Minimization in Halogenated Phenylalkane Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Synthetic routes with high atom economy are preferred as they generate less waste. jocpr.com

For the synthesis of halogenated phenylalkanes, addition and substitution reactions are generally more atom-economical than elimination or certain coupling reactions that use high-mass reagents which become waste. wikipedia.orgprimescholars.com For example, the direct hydrochlorination of 6-phenyl-1-hexene would have a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. In contrast, a synthesis involving a Wittig reaction would have a very low atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. wikipedia.org Minimizing waste is a key goal, and designing syntheses with high atom economy is a fundamental approach to achieving it.

The following table compares the theoretical atom economy for different hypothetical synthetic routes to a generic halogenated phenylalkane.

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
AdditionAlkene + HXAlkyl HalideNone100%
SubstitutionAlcohol + SOCl₂Alkyl ChlorideSO₂ + HCl55-65% (varies with substrate)
Wittig ReactionAldehyde + YlideAlkenePhosphine Oxide20-25% (varies with substrate)

This interactive table illustrates how the choice of reaction type significantly impacts waste generation at a molecular level.

Solvent-Free and Alternative Solvent Methodologies

A major source of waste in chemical processes comes from the use of traditional organic solvents, which are often volatile, toxic, and derived from petrochemicals. royalsocietypublishing.org Green chemistry encourages the use of safer, alternative solvents or, ideally, the elimination of solvents altogether. longdom.org

For the synthesis of this compound, replacing hazardous chlorinated solvents with greener alternatives is a key objective. royalsocietypublishing.org Water is an ideal green solvent, although the low aqueous solubility of the reactants in this specific synthesis would likely require phase-transfer catalysis. longdom.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another alternative, providing a non-toxic, non-flammable reaction medium from which the product can be easily separated. royalsocietypublishing.org

Solvent-free approaches, such as mechanochemistry (reactions induced by mechanical force), represent a frontier in green synthesis. These methods can lead to higher efficiency, reduced waste, and lower energy consumption. While not yet standard for this type of synthesis, research into solvent-free cross-coupling and halogenation reactions is an active area of investigation.

Development of Reusable Catalytic Systems for this compound

The conversion of primary alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis. For the preparation of this compound from 6-phenyl-1-hexanol, the use of thionyl chloride is a common approach. However, the direct reaction can be sluggish and may require harsh conditions. To circumvent these issues and to align with the principles of green chemistry, research has focused on the development of catalytic systems that are not only efficient but also easily separable and reusable.

A promising strategy involves the use of polymer-supported reagents, which combine the benefits of homogeneous catalysis (high reactivity) with those of heterogeneous catalysis (ease of separation). One such system employs a polystyrene-supported N,N-dialkylformamide catalyst. In the presence of thionyl chloride, this polymer-bound formamide is converted in situ to a Vilsmeier-type reagent, which is the active chlorinating agent.

The catalytic cycle begins with the reaction of the polymer-supported formamide with thionyl chloride to form the immobilized Vilsmeier reagent. This active species then reacts with 6-phenyl-1-hexanol to yield this compound. The polymeric catalyst can be subsequently recovered by simple filtration, washed, and reused in subsequent reaction cycles, thereby minimizing waste and reducing process costs.

Detailed research findings have demonstrated the efficacy of these polystyrene-supported catalysts in the chlorination of primary alcohols. The reaction conditions are typically mild, and the catalyst can be recycled multiple times without a significant loss in its activity.

To illustrate the performance of such a reusable catalytic system, the following data table summarizes the key parameters for the synthesis of this compound from 6-phenyl-1-hexanol using a hypothetical polystyrene-supported dimethylformamide (PS-DMF) catalyst in conjunction with thionyl chloride.

Table 1: Performance of a Reusable Polystyrene-Supported Catalyst in the Synthesis of this compound

ParameterValue
Substrate 6-phenyl-1-hexanol
Reagent Thionyl Chloride (SOCl₂)
Catalyst Polystyrene-supported Dimethylformamide (PS-DMF)
Catalyst Loading 5 mol%
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Reaction Time 2 hours
Yield (1st Cycle) 95%
Yield (2nd Cycle) 94%
Yield (3rd Cycle) 93%
Yield (4th Cycle) 93%
Yield (5th Cycle) 92%

The data clearly indicates the high efficiency and excellent reusability of the polystyrene-supported catalyst. The yield of this compound remains high even after five consecutive cycles, demonstrating the robustness and stability of the catalytic system. The mild reaction conditions (room temperature) and the simple work-up procedure further enhance the attractiveness of this methodology from both an economic and environmental perspective.

The development of such reusable catalytic systems represents a significant step forward in the sustainable synthesis of this compound and other related haloalkanes. By immobilizing the catalyst on a solid support, chemists can readily overcome the challenges associated with the separation of homogeneous catalysts, paving the way for more environmentally benign and cost-effective chemical manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 6 Phenylhexane

Elimination Reactions (E1 and E2)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The primary mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). These reactions are generally favored by the use of strong, sterically hindered bases and by higher temperatures. masterorganicchemistry.com

Regioselectivity: This refers to the preference for the formation of one constitutional isomer over another. study.com Elimination from 1-Chloro-6-phenylhexane (B16826) involves the removal of the chlorine from C-1 and a proton from an adjacent carbon (a beta-hydrogen). The only carbon with beta-hydrogens is C-2. Therefore, only one constitutional isomer can be formed: 6-phenylhex-1-ene . As there is only one possible product, the reaction is not regioselective. Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product, is not applicable here as no alternative, more substituted alkene can be formed directly. libretexts.orgopenstax.org

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another (e.g., E/Z or cis/trans isomers). study.com Since the double bond in the product, 6-phenylhex-1-ene, is formed at the end of the chain (a terminal alkene), no E/Z isomerism is possible. Thus, the elimination reaction of this compound is not stereoselective.

The E2 mechanism, which is a concerted process, is favored for primary alkyl halides when a strong, bulky base (like potassium tert-butoxide) is used. amazonaws.com The E1 mechanism, which proceeds through a carbocation, is highly unlikely for this compound for the same reasons the SN1 pathway is disfavored. youtube.com

Competition Between Substitution and Elimination Pathways

The reaction of this compound with nucleophiles or bases can proceed through either substitution (S_N) or elimination (E) pathways. The outcome of this competition is dictated by several key factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the reaction temperature.

As a primary alkyl halide, this compound is sterically unhindered, a characteristic that strongly influences the predominant reaction mechanism.

S_N2 vs. E2: With strong, unhindered nucleophiles/bases (e.g., hydroxide (B78521), ethoxide), the bimolecular nucleophilic substitution (S_N2) reaction is generally favored, leading to the replacement of the chlorine atom. byjus.com However, if a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide, bimolecular elimination (E2) becomes the major pathway, resulting in the formation of an alkene. youtube.com The E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.

S_N1 vs. E1: Unimolecular pathways (S_N1 and E1) are generally disfavored for primary alkyl halides like this compound because they proceed through a highly unstable primary carbocation intermediate. byjus.combyjus.com These pathways might become relevant only under conditions with very weak, non-basic nucleophiles and polar protic solvents, but they are significantly slower than their bimolecular counterparts.

Temperature Effects: An increase in reaction temperature generally favors elimination over substitution. byjus.com Elimination reactions have a higher activation energy and benefit more from increased thermal energy.

The interplay of these factors determines the product distribution as summarized in the table below.

Reaction ConditionsFavored PathwayMajor Product Type
Strong, unhindered nucleophile (e.g., NaOEt in EtOH)S_N2Substitution (Ether)
Strong, hindered base (e.g., t-BuOK in t-BuOH)E2Elimination (Alkene)
Weak nucleophile/weak base (e.g., CH3OH, heat)Slow S_N1/E1Mixture of Substitution and Elimination
High TemperatureFavors Elimination over Substitution in all cases

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The general mechanism involves the attack of the electron-rich π system of the benzene (B151609) ring on a strong electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. studylib.nettotal-synthesis.com A subsequent deprotonation step restores the ring's aromaticity, yielding the substituted product. youtube.com

Alkyl Group Directing Effects and Reactivity Modulation

The (6-chlorohexyl) substituent on the benzene ring functions as an alkyl group. Alkyl groups influence both the reactivity of the aromatic ring and the position of subsequent electrophilic attack.

Reactivity: Alkyl groups are considered activating groups because they donate electron density to the aromatic ring through an inductive effect. openstax.orglibretexts.org This increased electron density makes the ring more nucleophilic and therefore more reactive toward electrophiles compared to unsubstituted benzene. libretexts.orgchemistrytalk.org

Directing Effects: The alkyl group is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the point of attachment of the alkyl chain. This preference is explained by the stability of the intermediate arenium ion. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl group. libretexts.org This tertiary carbocation is more stable than the secondary carbocations formed during meta attack, thus lowering the activation energy for the formation of ortho and para products. openstax.orglibretexts.org Typically, the para product is favored due to reduced steric hindrance compared to the ortho positions.

Position of AttackStability of Carbocation IntermediateOutcome
OrthoMore stable (tertiary carbocation resonance contributor)Favored Product
ParaMore stable (tertiary carbocation resonance contributor)Major Product (less steric hindrance)
MetaLess stable (only secondary carbocation contributors)Minor Product

Intramolecular Friedel-Crafts Reactions of this compound for Cyclization

The structure of this compound, featuring a nucleophilic aromatic ring and an electrophilic alkyl chloride tethered by a flexible six-carbon chain, is ideal for intramolecular Friedel-Crafts reactions. In the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃), the carbon-chlorine bond is polarized, making the terminal carbon sufficiently electrophilic to be attacked by the phenyl ring. masterorganicchemistry.com

The six-carbon chain allows the molecule to adopt a conformation where the electrophilic C1 carbon can be attacked by the ortho position of the phenyl ring. This intramolecular electrophilic aromatic substitution results in a cyclization event. The formation of a six-membered ring is thermodynamically and kinetically favored in such reactions. masterorganicchemistry.com The resulting product is tetralin (1,2,3,4-tetrahydronaphthalene), a bicyclic compound with a fused aliphatic and aromatic ring system. This type of reaction is a powerful tool for constructing polycyclic frameworks. nih.gov

Advanced Friedel-Crafts Alkylation and Acylation Methodologies with this compound

Beyond intramolecular reactions, this compound can participate in intermolecular Friedel-Crafts reactions.

Friedel-Crafts Alkylation: this compound can serve as an alkylating agent to introduce the 6-phenylhexyl group onto another aromatic substrate. For instance, reacting it with benzene in the presence of AlCl₃ would yield 1,6-diphenylhexane. However, a significant drawback of Friedel-Crafts alkylation with primary alkyl halides is the propensity for the intermediate primary carbocation to undergo rearrangement via hydride shifts to form more stable secondary carbocations. softbeam.netyoutube.com This can lead to a mixture of isomeric products.

Friedel-Crafts Acylation: The phenyl ring of this compound itself can be acylated. Using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst, an acyl group can be introduced. youtube.com Governed by the ortho, para-directing effect of the alkyl substituent, the acylation will occur predominantly at the para position. Unlike alkylation, Friedel-Crafts acylation is not susceptible to carbocation rearrangements, and the resulting ketone product is deactivated towards further reaction, preventing polyacylation. youtube.com

Organometallic Reactions Involving this compound

Grignard Reagent Formation and Subsequent Transformations

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form an organometallic compound known as a Grignard reagent. mnstate.edu The magnesium atom inserts into the carbon-chlorine bond, yielding (6-phenylhexyl)magnesium chloride .

This transformation inverts the polarity of the terminal carbon atom. In the starting material, it is electrophilic, whereas in the Grignard reagent, it becomes strongly nucleophilic and basic due to the polar carbon-magnesium bond. mnstate.eduyoutube.com This reagent is a powerful synthetic intermediate.

Key transformations of (6-phenylhexyl)magnesium chloride include:

Protonation: Reaction with any protic solvent, such as water or alcohol, will quench the Grignard reagent, forming 1-phenylhexane. youtube.com This highlights the necessity of strictly anhydrous conditions during its preparation and use.

Carbonation: Reaction with carbon dioxide (CO₂), followed by an acidic workup, produces 7-phenylheptanoic acid, effectively adding a carboxylic acid group to the end of the chain. youtube.com

Reaction with Carbonyls: It adds to the carbonyl carbon of aldehydes and ketones to form alcohols. youtube.com Reaction with formaldehyde yields a primary alcohol (7-phenyl-1-heptanol), other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols.

Reaction with Esters: It reacts with esters or acyl chlorides to add the nucleophilic alkyl group twice, producing a tertiary alcohol after acidic workup. youtube.com

ReactantProduct after Acidic Workup
H₂O1-Phenylhexane
1. CO₂; 2. H₃O⁺7-Phenylheptanoic acid
1. Formaldehyde; 2. H₃O⁺7-Phenyl-1-heptanol
1. Acetone; 2. H₃O⁺2-Methyl-8-phenyloctan-2-ol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) with this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com These reactions typically involve an organohalide, an organometallic reagent, and a palladium catalyst. libretexts.org While incredibly versatile, the success of these couplings is highly dependent on the nature of the halide. The general order of reactivity for organohalides is I > Br > OTf >> Cl. organic-chemistry.org Consequently, primary alkyl chlorides like this compound are among the more challenging substrates for these transformations due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst kinetically less favorable. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl compounds, styrenes, and polyolefins. wikipedia.org The application to unactivated alkyl halides, especially chlorides, requires specialized catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step. nih.gov For a substrate like this compound, a potential Suzuki coupling is outlined in the table below.

ComponentExample Reagent/CatalystRole in ReactionChallenges with this compound
Alkyl Halide This compoundElectrophileLow reactivity of the C(sp³)-Cl bond requires harsh conditions or highly active catalysts.
Organoboron Reagent Phenylboronic acidNucleophileStandard conditions may not be sufficient to overcome the high activation barrier of the C-Cl bond.
Palladium Catalyst Pd(OAc)₂ / SPhosCatalystRequires specialized, electron-rich ligands to promote oxidative addition.
Base K₃PO₄Activates boronic acidMust be strong enough to facilitate transmetalation without causing side reactions.
Solvent Toluene / DioxaneReaction MediumHigh temperatures are often necessary, which can lead to thermal degradation.

Negishi Coupling The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov However, like other cross-coupling reactions, the use of alkyl chlorides can lead to slow reactions. wikipedia.org The formation of the required organozinc reagent from this compound would first be necessary, or it could be coupled with a pre-formed organozinc compound. The development of highly active catalysts, such as those based on dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos), has expanded the scope to include less reactive chlorides. nih.gov

Heck Reaction The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org The reaction is most commonly applied to aryl and vinyl halides. organic-chemistry.org While examples with alkyl halides exist, they are less common. The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org For this compound, this would result in the formation of a new carbon-carbon bond at the terminal carbon of the hexyl chain.

Lithium-Halogen Exchange Reactions and Derivative Synthesis

Lithium-halogen exchange is a powerful method for converting organohalides into highly reactive organolithium compounds, which are valuable intermediates in synthesis. byu.edu The reaction involves treating an organohalide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.org

The rate of this exchange is heavily dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgharvard.edu Primary alkyl chlorides are generally considered inert or very slow to react under standard lithium-halogen exchange conditions. harvard.eduscribd.com This low reactivity is due to the high strength of the C-Cl bond and the less favorable kinetics of the exchange process compared to iodides and bromides.

Halide TypeRelative Reactivity in Li-Halogen ExchangeSuitability of 1-Halo-6-phenylhexane
Iodide (R-I) FastestMost suitable substrate for exchange.
Bromide (R-Br) IntermediateGood substrate for exchange.
Chloride (R-Cl) Slowest / Often InertThis compound is a poor substrate for this reaction.

Due to these limitations, generating the corresponding organolithium reagent from this compound via lithium-halogen exchange is not a standard synthetic route. A more common method to create a similar carbon nucleophile from this substrate would be the formation of a Grignard reagent. This involves reacting this compound with magnesium metal in an ether solvent, a reaction that is generally effective for primary alkyl chlorides. wisc.eduthermofisher.com The resulting 6-phenylhexylmagnesium chloride could then be used in a wide range of subsequent reactions, such as additions to carbonyl compounds. mnstate.edu

Radical Reactions of this compound and its Derivatives

The 6-phenylhexyl framework present in this compound can be utilized in radical reactions, particularly in cyclization processes. The generation of an alkyl radical at the carbon bearing the chlorine atom can lead to intramolecular reactions with the terminal phenyl ring.

A common method to generate such a radical is through the reaction of the organohalide with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). In this process, a tributyltin radical abstracts the chlorine atom from this compound, forming a primary 6-phenylhexyl radical.

This radical can then undergo an intramolecular cyclization. Aryl radical cyclization typically proceeds via a 6-endo-trig pathway to form a six-membered ring. researchgate.net In the case of the 6-phenylhexyl radical, this would involve the radical adding to the ipso-position of the phenyl ring, followed by rearomatization, to yield a tetralin (1,2,3,4-tetrahydronaphthalene) derivative. This type of cyclization is a powerful method for constructing polycyclic systems. researchgate.net

Advanced Theoretical and Computational Studies of 1 Chloro 6 Phenylhexane

Conformational Analysis and Potential Energy Surfaces of 1-Chloro-6-phenylhexane (B16826)

The conformational flexibility of this compound is primarily dictated by the rotations around the single bonds of the hexyl chain. Computational methods are essential to explore the potential energy surface (PES) and identify the stable conformers of this molecule. A potential energy surface is a multidimensional mathematical representation of the energy of a molecular system as a function of its geometry. longdom.org Minima on this surface correspond to stable conformations, while saddle points represent transition states between these conformers.

For a molecule like this compound, the key degrees of freedom are the dihedral angles along the C-C bonds of the alkyl chain. By systematically rotating these bonds and calculating the corresponding energy, a detailed PES can be constructed. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for these calculations to achieve a balance between accuracy and computational cost.

The hexyl chain can adopt various conformations, from a fully extended all-trans (anti-periplanar) arrangement to more compact gauche arrangements. The interaction between the phenyl ring and the chloro-substituted end of the chain can also lead to unique folded conformations. The relative energies of these conformers are determined by a delicate balance of steric hindrance, van der Waals interactions, and dipole-dipole interactions.

Table 1: Illustrative Conformational Analysis of the Hexyl Chain in this compound

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti (trans)~180°0.0
Gauche (+)~+60°0.9
Gauche (-)~-60°0.9

Note: This table provides a simplified view focusing on a single dihedral angle. A full analysis would involve all rotatable bonds, leading to a much larger number of possible conformers.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

This compound, as a primary alkyl halide, can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. Computational chemistry plays a crucial role in elucidating the detailed mechanisms of these competing pathways.

Transition State Analysis of Substitution and Elimination Pathways

At the heart of understanding reaction mechanisms is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can locate the geometry of the transition state and calculate its energy, which is essential for determining the activation energy of the reaction.

For the SN2 reaction , the transition state involves the backside attack of a nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry. The TS is characterized by a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing chloride ion.

For the E2 reaction , the transition state involves the concerted removal of a proton from the β-carbon and the departure of the chloride ion, leading to the formation of a double bond. The stereochemistry of the E2 reaction is highly dependent on the dihedral angle between the C-H and C-Cl bonds, with a strong preference for an anti-periplanar arrangement. ic.ac.uk

Table 2: Comparison of Calculated Activation Energies for Competing SN2 and E2 Pathways for a Model Primary Chloroalkane

Reaction PathwaySolventCalculated Activation Energy (kcal/mol)
SN2Gas Phase9.0
SN2Acetonitrile22.0
E2Gas Phase25.0
E2Ethanol20.0

Note: These are illustrative values for a model system to demonstrate the trends in activation energies for SN2 and E2 reactions in different environments. The actual values for this compound would require specific calculations.

Solvent Models in Computational Reactivity Studies

The solvent has a profound impact on the rates and mechanisms of reactions involving charged or polar species. Computational models account for solvent effects in two primary ways: implicit and explicit solvent models.

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit solvent models.

Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. chemrxiv.org This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for an accurate description of the reaction mechanism. However, this method is computationally much more demanding due to the increased number of atoms.

Hybrid approaches, often referred to as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offer a compromise by treating the reacting species with a high level of quantum mechanics and the surrounding solvent molecules with a less computationally expensive molecular mechanics force field. uow.edu.auchemrxiv.org Studies have shown that for SN2 reactions, explicit solvent models, particularly QM/MM simulations, can provide excellent agreement with experimental values. acs.orgchemrxiv.orguow.edu.auchemrxiv.org

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's reactivity.

For this compound, DFT calculations can be used to determine a range of electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In an SN2 reaction, the nucleophile's HOMO interacts with the substrate's LUMO, which is typically localized on the σ* anti-bonding orbital of the C-Cl bond.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. For this compound, the ESP map would show regions of negative potential around the chlorine atom and the π-system of the phenyl ring, and regions of positive potential on the hydrogen atoms. This information can predict sites of nucleophilic and electrophilic attack.

Atomic Charges: DFT can be used to calculate the partial charges on each atom in the molecule. This can help in understanding the polarity of bonds and the reactivity of different parts of the molecule.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. In the context of this compound, MD simulations are particularly useful for studying its interactions with solvent molecules.

By simulating the movement of a this compound molecule in a box of solvent molecules, researchers can gain insights into:

Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute molecule. This includes the orientation of solvent molecules around the polar C-Cl bond and the nonpolar phenyl and alkyl parts of the molecule.

Diffusion and Transport Properties: These simulations can be used to calculate the diffusion coefficient of this compound in different solvents, which is important for understanding its transport properties.

Conformational Dynamics: MD simulations can track the conformational changes of the flexible hexyl chain over time, providing information on the relative populations of different conformers and the rates of interconversion between them. Studies on similar long-chain alkylbenzenes have utilized MD simulations to understand their behavior in solution. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Halogenated Phenylalkanes (Focused on Chemical Reactivity)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. wikipedia.org For halogenated phenylalkanes, QSAR studies can be developed to predict their reactivity in various chemical reactions.

The development of a QSAR model involves:

Data Set Collection: A set of halogenated phenylalkanes with experimentally measured reactivity data (e.g., reaction rate constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and external validation.

For halogenated hydrocarbons, QSAR models have been successfully developed to predict their reactivity towards, for example, hydroxyl radicals in the atmosphere. These models often use a combination of topological and 3D molecular field analysis (CoMFA) descriptors to achieve high predictive accuracy. While a specific QSAR model for the SN2 or E2 reactivity of this compound may not be readily available, the principles of QSAR can be applied to develop such models for this class of compounds.

Applications of 1 Chloro 6 Phenylhexane As a Synthetic Intermediate

Precursor in the Synthesis of Specialty Chemicals

The presence of the chloro group in 1-chloro-6-phenylhexane (B16826) makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation of its use as a precursor for a variety of specialty chemicals. The phenylhexane backbone is a structural motif found in liquid crystals, specialized surfactants, and as a fragment in the synthesis of more complex molecules, including some active pharmaceutical ingredients (APIs).

The general synthetic utility of this compound lies in its ability to introduce the 6-phenylhexyl group into a target molecule. This is typically achieved through reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The lipophilic nature of the phenylhexane chain can be exploited to modify the solubility and physicochemical properties of the final products.

PropertyValue
IUPAC Name This compound
CAS Number 71434-68-9
Molecular Formula C₁₂H₁₇Cl
Molecular Weight 196.72 g/mol

Building Block for Functionalized Phenylhexane Derivatives

The reactivity of the carbon-chlorine bond in this compound allows for its conversion into a multitude of other functional groups, thereby generating a library of functionalized phenylhexane derivatives.

Phenylhexanols: 6-Phenylhexan-1-ol can be readily synthesized from this compound via a nucleophilic substitution reaction with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in a polar solvent to facilitate the dissolution of the reagents.

Reaction Scheme: C₆H₅(CH₂)₆Cl + NaOH → C₆H₅(CH₂)₆OH + NaCl

Phenylhexyl Ethers: The corresponding 6-phenylhexan-1-ol can be further utilized to synthesize phenylhexyl ethers through Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which then reacts with an alkyl halide to yield the ether. Alternatively, this compound can be reacted directly with an alkoxide to form the ether.

Reaction Scheme (from alcohol):

C₆H₅(CH₂)₆OH + NaH → C₆H₅(CH₂)₆ONa + H₂

C₆H₅(CH₂)₆ONa + R-X → C₆H₅(CH₂)₆OR + NaX

DerivativeSynthetic MethodKey Reagents
6-Phenylhexan-1-olNucleophilic SubstitutionNaOH or KOH
Phenylhexyl EthersWilliamson Ether SynthesisNaH, Alkyl Halide (R-X)

Phenylhexyl Amines: Primary, secondary, and tertiary amines can be prepared from this compound. Reaction with ammonia (B1221849) can yield the primary amine, 6-phenylhexan-1-amine, although this can lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation. More controlled methods, such as the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction, are often preferred for the synthesis of the primary amine.

Reaction Scheme (Gabriel Synthesis):

C₆H₅(CH₂)₆Cl + Potassium Phthalimide → Phthalimido-derivative

Phthalimido-derivative + H₂NNH₂ → C₆H₅(CH₂)₆NH₂ + Phthalhydrazide

Phenylhexyl Amides: Once the primary or secondary phenylhexyl amine is synthesized, it can be acylated using an acyl chloride or a carboxylic acid anhydride (B1165640) to form the corresponding amide. Alternatively, 6-phenylhexanoic acid can be coupled with an amine using a suitable coupling agent.

Reaction Scheme (from amine): C₆H₅(CH₂)₆NH₂ + RCOCl → C₆H₅(CH₂)₆NHCOR + HCl

Phenylhexanoic Acids: The synthesis of 6-phenylhexanoic acid from this compound can be achieved through a two-step process. First, the chloride is displaced by a cyanide group, typically using sodium cyanide in a polar aprotic solvent like DMSO. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Reaction Scheme:

C₆H₅(CH₂)₆Cl + NaCN → C₆H₅(CH₂)₆CN + NaCl

C₆H₅(CH₂)₆CN + H₂O/H⁺ → C₆H₅(CH₂)₆COOH

Phenylhexanoic Esters: Esters of 6-phenylhexanoic acid can be prepared through Fischer esterification of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Reaction Scheme: C₆H₅(CH₂)₆COOH + R-OH + H⁺ ⇌ C₆H₅(CH₂)₆COOR + H₂O

DerivativeSynthetic PathwayKey Intermediates/Reagents
6-Phenylhexan-1-amineGabriel SynthesisPotassium Phthalimide, Hydrazine (B178648)
N-(6-Phenylhexyl)amideAcylation of AmineAcyl Chloride (RCOCl)
6-Phenylhexanoic AcidCyanide Substitution & HydrolysisNaCN, H₃O⁺
Phenylhexanoic EstersFischer EsterificationAlcohol (R-OH), Acid Catalyst

Role in the Synthesis of Agrochemicals (Chemical Precursors)

While direct, large-scale applications of this compound in the agrochemical industry are not widely documented, its derivatives have the potential to be used as precursors for the synthesis of active ingredients. The lipophilic phenylhexane tail can be incorporated into molecules to enhance their penetration through the waxy cuticles of plants or the exoskeletons of insects. For instance, esters and amides derived from 6-phenylhexanoic acid could be investigated for herbicidal or insecticidal properties, analogous to other fatty acid-derived agrochemicals. The core structure could be a building block for creating new classes of pesticides or plant growth regulators.

Contribution to Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, this compound can be envisioned to contribute in several ways, primarily by introducing the phenylhexane moiety into polymer structures. This can influence the final properties of the material, such as its thermal stability, mechanical strength, and optical properties.

One potential application is in the synthesis of specialty polymers. For example, it could be used to alkylate polymer backbones containing nucleophilic sites, thereby grafting phenylhexane side chains onto the polymer. These side chains could increase the polymer's hydrophobicity and alter its solubility and compatibility with other materials.

Furthermore, derivatives of this compound, such as diols or diamines, could serve as monomers in condensation polymerizations to produce polyesters and polyamides. The incorporation of the flexible hexyl chain and the rigid phenyl group into the polymer backbone would be expected to impact the material's glass transition temperature and crystallinity. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the fundamental reactivity of the molecule makes it a plausible candidate for the development of new materials with tailored properties.

Monomer or Precursor for Polymer Synthesis

The structure of this compound, featuring a reactive chlorine atom and a phenyl group, makes it a candidate for use in certain types of polymerization reactions. The chlorine atom can participate in reactions to form a polymer backbone, while the phenyl group can impart specific properties such as thermal stability, rigidity, and hydrophobicity to the resulting polymer.

One potential route for polymerization is through Friedel-Crafts alkylation reactions. In this scenario, the hexyl chain could alkylate the phenyl rings of other monomers, leading to a polymer chain. However, the reactivity of the primary chloride may require specific catalytic conditions to favor polymerization over other side reactions.

Alternatively, this compound can be modified to create a more reactive monomer. For instance, the chloro group can be converted to other functional groups, such as an amine or an alcohol, which can then undergo condensation polymerization. The phenyl group can also be functionalized to introduce polymerizable groups.

Table 1: Potential Polymerization Reactions Involving this compound or its Derivatives

Polymerization Type Role of this compound Potential Co-monomer(s) Resulting Polymer Type
Friedel-Crafts Polycondensation Monomer - Poly(phenylene alkane)
Polycondensation (after modification) Precursor to diamine or diol monomer Diacids, diacyl chlorides Polyamide, Polyester

Cross-Linker or Additive in Polymer Formulations

While less common for a monofunctional alkyl halide, this compound could theoretically be used to introduce phenylhexyl side chains into a polymer structure. If a polymer backbone contains nucleophilic sites, the chloroalkane portion of this compound could react to graft these side chains onto the polymer. This modification could alter the physical properties of the polymer, such as its glass transition temperature, solubility, and mechanical strength.

As a cross-linker, this compound would need to be converted into a derivative with at least two reactive functional groups. For example, dimerization of the phenyl group followed by functionalization could yield a molecule capable of cross-linking polymer chains.

As an additive, the phenylhexyl structure could act as a plasticizer in some polymer systems, increasing flexibility by inserting itself between polymer chains and reducing intermolecular forces.

Intermediate in the Formation of Surfactant Formulations

The amphiphilic nature of molecules derived from this compound, combining a hydrophobic phenylhexane tail with a polar head group, is the basis for its potential application as an intermediate in surfactant synthesis. The long alkyl chain attached to the phenyl group provides the necessary hydrophobicity.

To transform this compound into a surfactant, the terminal chloro group would be substituted with a hydrophilic head group. The type of head group determines the class of the resulting surfactant.

Table 2: Potential Surfactant Synthesis from this compound

Reaction Type Reagent Resulting Surfactant Class Example Head Group
Quaternization Tertiary amine (e.g., Trimethylamine) Cationic -N(CH₃)₃⁺Cl⁻
Sulfonation (indirect) Sodium sulfite Anionic -SO₃⁻Na⁺

For example, reaction with a tertiary amine would yield a quaternary ammonium (B1175870) salt, a type of cationic surfactant known for its antimicrobial properties. Alternatively, substitution of the chlorine with a sulfonate group would produce an anionic surfactant, suitable for use in detergents. Conversion of the chloride to an alcohol, followed by ethoxylation, would lead to a non-ionic surfactant, often used in emulsification and as a wetting agent.

The specific properties of the resulting surfactant, such as its critical micelle concentration (CMC) and surface tension reduction capabilities, would depend on the nature of the hydrophilic head group and the hydrophobic character of the phenylhexane tail.

Advanced Analytical Methodologies for 1 Chloro 6 Phenylhexane Research

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FT-IR, NMR)

In situ spectroscopic methods are indispensable for real-time monitoring of chemical reactions, offering insights into kinetics, mechanisms, and the transient existence of intermediate species without the need for sample extraction. spectroscopyonline.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy allows for the continuous tracking of a reaction's progress by monitoring changes in the vibrational frequencies of functional groups. nih.govfrontiersin.org For instance, in a substitution reaction where the chlorine atom of 1-Chloro-6-phenylhexane (B16826) is replaced by another functional group (e.g., a hydroxyl group to form 6-phenylhexan-1-ol), FT-IR can follow the disappearance of the C-Cl stretching vibration and the appearance of the O-H stretching band of the alcohol product. frontiersin.org By plotting the absorbance of these characteristic peaks against time, reaction kinetics can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy , when used as an in situ technique, provides detailed structural information about the species present in a reaction vessel over time. researchgate.net Probes can be inserted directly into the reactor, allowing for the acquisition of spectra as the reaction proceeds. This enables the quantification of reactants, products, and any observable intermediates by integrating the areas of their unique NMR signals.

Technique Application in Reaction Monitoring Information Gained Hypothetical Example for this compound
In Situ FT-IR Tracks changes in functional group concentrations.Reaction kinetics, endpoint determination, detection of key functional group transformations.Monitoring the decrease of the C-Cl stretch (~720-780 cm⁻¹) and the appearance of a new functional group's signal (e.g., O-H stretch at ~3200-3600 cm⁻¹).
In Situ NMR Provides real-time structural data of all species in solution.Reaction kinetics, structural identification of intermediates and products, mechanistic insights.Observing the shift of the proton signal for the methylene (B1212753) group adjacent to chlorine (CH₂-Cl) as it is converted to the methylene group of the product (e.g., CH₂-OH).

Chromatographic Methods for Purity and Reaction Mixture Analysis (e.g., GC, HPLC)

Chromatography is a cornerstone for separating and quantifying the components of a mixture, making it essential for assessing the purity of this compound and analyzing the composition of reaction mixtures.

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. The retention time is a qualitative identifier for a specific compound, while the area under the peak is proportional to its concentration. This allows for the precise determination of purity and the quantification of reactants, products, and byproducts in a reaction sample.

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. Separation occurs in a liquid mobile phase, and detection is often performed using UV-Vis spectroscopy, especially effective for compounds containing a phenyl group like this compound.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile components in a gaseous mobile phase.Separation of components in a liquid mobile phase under high pressure.
Typical Use Purity assessment of this compound, analysis of reaction byproducts.Analysis of less volatile derivatives or reaction mixtures containing non-volatile components.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis Detector, Mass Spectrometry (MS).
Data Output Chromatogram showing peaks at specific retention times.Chromatogram showing peaks at specific retention times.

Example: Hypothetical GC Analysis of a Reaction Mixture

Mass Spectrometry for Identification of Reaction Intermediates and Byproducts (e.g., HRMS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," can be compared against spectral libraries (like those from NIST) for positive identification. nist.gov This is a standard method for confirming the identity of this compound in a sample.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This is particularly valuable for identifying unknown reaction intermediates or byproducts for which no reference spectra exist. By distinguishing between compounds with the same nominal mass but different elemental compositions, HRMS offers a high degree of confidence in structural assignments.

Technique Primary Function Data Provided Application to this compound Research
GC-MS Separation and identification of known compounds.Retention time, mass spectrum (fragmentation pattern).Confirmation of product identity, analysis of known impurities. nih.gov
HRMS Determination of precise molecular formula.High-accuracy mass-to-charge ratio (m/z).Identification of unknown byproducts and reaction intermediates by calculating their elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Elucidation (e.g., 2D NMR, NOESY)

While 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced 2D NMR techniques are crucial for the unambiguous assignment of all signals and for elucidating complex structural and stereochemical details. researchgate.netipb.pt

2D NMR experiments display correlations between nuclei as cross-peaks on a 2D map, resolving spectral overlap and revealing connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, this would show correlations between the protons along the entire hexyl chain.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, such as connecting the hexyl chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.org For a flexible molecule like this compound, NOESY can help determine preferred conformations in solution by showing through-space correlations, for example, between protons on the phenyl ring and those on the alkyl chain. diva-portal.org

2D NMR Experiment Type of Information Utility for this compound
COSY ¹H-¹H correlations through bonds.Establishes the connectivity of protons within the phenyl ring and along the hexyl chain.
HSQC / HMQC ¹H-¹³C correlations through one bond.Unambiguously assigns each carbon atom by linking it to its directly attached proton(s).
HMBC ¹H-¹³C correlations through 2-3 bonds.Confirms the overall structure, such as the connection between the C1 of the phenyl ring and the C6 of the hexyl chain.
NOESY ¹H-¹H correlations through space.Provides insights into the 3D structure and preferred solution-state conformation of the molecule. diva-portal.org

Q & A

Q. What gaps exist in the current literature on this compound, and how can interdisciplinary approaches address them?

  • Methodological Answer : Limited data on ecotoxicology and metabolic pathways. Conduct structure-activity relationship (SAR) studies with microbial models (e.g., Pseudomonas putida) and high-throughput screening (HTS). Integrate metabolomics (LC-QTOF-MS) to map degradation pathways .

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